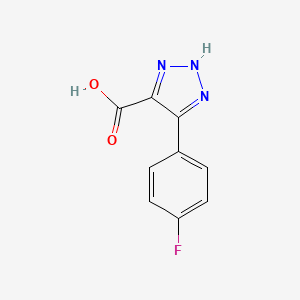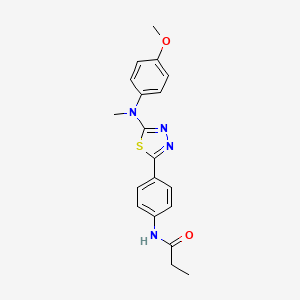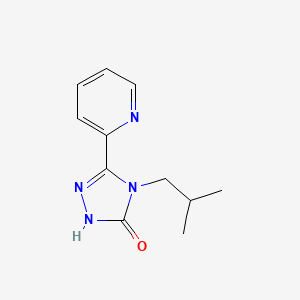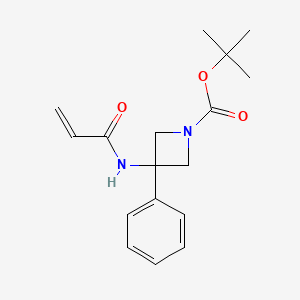
1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a urea derivative that has been synthesized using a specific method and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study by Reddy et al. (2003) explored the synthesis and antimicrobial activity of N-substituted ureas, highlighting the methodological advancements in creating compounds with potential biological applications. The research demonstrated the compounds' moderate antimicrobial activity, indicating their utility in developing new antimicrobials (Reddy, C. S. Reddy, & Venugopal, 2003).
Enzymatic Acylation in Green Chemistry
Simeó et al. (2009) investigated the regioselective enzymatic acylation of nucleosides in 2-methyltetrahydrofuran, a greener alternative to traditional solvents like THF. This study provides a proof-of-concept for the use of greener solvents in biotransformations, potentially reducing the environmental impact of chemical processes (Simeó, Sinisterra, & Alcántara, 2009).
Molecular Sensing and Tautomerism
Kwiatkowski et al. (2019) designed and prepared derivatives to study the conformational equilibrium and tautomerism in urea moieties, revealing new possibilities in molecular sensing. Their findings suggest that these compounds can be used to detect molecular changes, potentially impacting diagnostic methodologies (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).
Lithiation and Substitution Reactions
Research by Smith et al. (2013) on the lithiation of pyridine derivatives provides insights into the synthesis of substituted derivatives, offering a pathway for creating diverse chemical entities for further study in various applications, including pharmaceuticals and materials science (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Anion Binding and Sensing
Jordan et al. (2010) developed fluorescent pyrid-2-yl ureas capable of binding strong organic acids, showcasing the potential for these compounds in anion detection and sensing. This work underlines the utility of such compounds in developing new sensors for environmental or biological monitoring (Jordan, Boyle, Sargent, & Allen, 2010).
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3-(oxolan-2-ylmethyl)-1-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-20-10-8-18(12-13-4-6-16-7-5-13)15(19)17-11-14-3-2-9-21-14/h4-7,14H,2-3,8-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJOZQNRSNQKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorobenzyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2986641.png)

![({5-[3-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2986644.png)


![N-[(5-Chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B2986647.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2986649.png)

![8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2986652.png)



